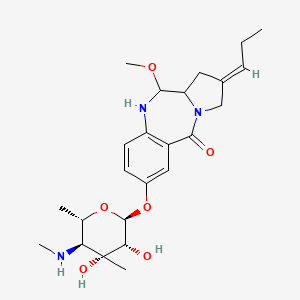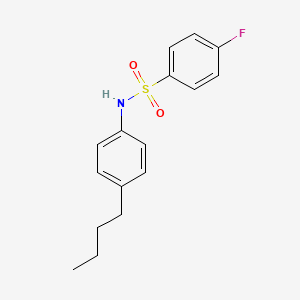![molecular formula C16H17N3O5S B1669932 (6r,7r)-7-{[amino(phenyl)acetyl]amino}-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid CAS No. 3890-34-4](/img/structure/B1669932.png)
(6r,7r)-7-{[amino(phenyl)acetyl]amino}-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
概要
説明
(6r,7r)-7-{[amino(phenyl)acetyl]amino}-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is an active metabolite of cephaloglycin, a cephalosporin antibiotic. It is excreted in human urine and has a molecular formula of C16H17N3O5S with a molecular weight of 363.39 g/mol . This compound is significant in the field of medicinal chemistry due to its role in the metabolism of cephalosporin antibiotics.
準備方法
Synthetic Routes and Reaction Conditions: (6r,7r)-7-{[amino(phenyl)acetyl]amino}-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid can be synthesized through the acidic degradation of cephaloglycin. The process involves high-performance liquid chromatography (HPLC) to determine the presence of deacetylcephaloglycin in human urine . The reaction conditions typically involve acidic environments to facilitate the degradation process.
Industrial Production Methods: While specific industrial production methods for deacetylcephaloglycin are not extensively documented, the general approach involves the synthesis of cephaloglycin followed by its degradation under controlled acidic conditions. The use of HPLC is crucial for the purification and quantification of the compound.
化学反応の分析
Types of Reactions: (6r,7r)-7-{[amino(phenyl)acetyl]amino}-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Replacement of one functional group with another, often using specific reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) is a common oxidizing agent.
Reduction: Sodium borohydride (NaBH4) is frequently used as a reducing agent.
Substitution: Various halogenating agents can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
科学的研究の応用
(6r,7r)-7-{[amino(phenyl)acetyl]amino}-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used to study the metabolic pathways of cephalosporin antibiotics.
Biology: The compound helps in understanding the biological processes involving cephalosporins.
Medicine: It is significant in pharmacokinetic studies to determine the excretion and metabolism of cephalosporin antibiotics.
Industry: this compound is used in the development and testing of new antibiotic formulations.
作用機序
The mechanism of action of deacetylcephaloglycin involves its role as a metabolite of cephaloglycin. It exerts its effects by interacting with bacterial cell wall synthesis, leading to the inhibition of bacterial growth. The molecular targets include penicillin-binding proteins (PBPs), which are crucial for the synthesis of the bacterial cell wall . By binding to these proteins, deacetylcephaloglycin disrupts the cell wall synthesis, leading to bacterial cell death.
類似化合物との比較
Cephaloglycin: The parent compound from which deacetylcephaloglycin is derived.
Cephalexin: Another cephalosporin antibiotic with similar metabolic pathways.
Cefadroxil: A cephalosporin antibiotic with a similar structure and function.
Uniqueness: (6r,7r)-7-{[amino(phenyl)acetyl]amino}-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is unique due to its specific role as a metabolite of cephaloglycin. Its presence in human urine makes it a valuable marker for studying the pharmacokinetics and metabolism of cephalosporin antibiotics .
特性
CAS番号 |
3890-34-4 |
|---|---|
分子式 |
C16H17N3O5S |
分子量 |
363.4 g/mol |
IUPAC名 |
(6R,7R)-7-[(2-amino-2-phenylacetyl)amino]-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C16H17N3O5S/c17-10(8-4-2-1-3-5-8)13(21)18-11-14(22)19-12(16(23)24)9(6-20)7-25-15(11)19/h1-5,10-11,15,20H,6-7,17H2,(H,18,21)(H,23,24)/t10?,11-,15-/m1/s1 |
InChIキー |
HUKRJWVLQPKROI-HUFXEGEASA-N |
SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)CO |
異性体SMILES |
C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)CO |
正規SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)CO |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
deacetylcephaloglycin deacetylcephaloglycin, (6R-(6alpha,7beta(S*)))-isomer deacetylcephaloglycin, (6R-trans)-isome |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


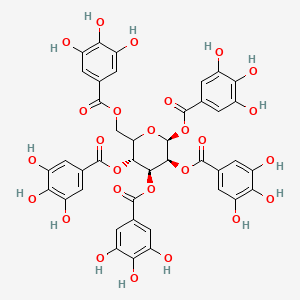
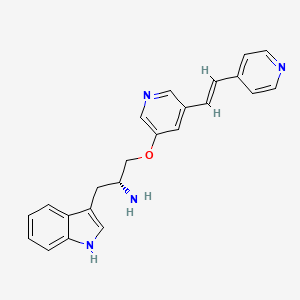
![2-{3'-[Amino(imino)methyl]biphenyl-4-YL}-1H-benzimidazole-5-carboximidamide](/img/structure/B1669852.png)
![N'-[4-[5-[4-[[Amino(pyridin-2-yl)methylidene]amino]-2-propan-2-yloxyphenyl]furan-2-yl]-3-propan-2-yloxyphenyl]pyridine-2-carboximidamide](/img/structure/B1669854.png)
![2-[5-[2-[5-ethyl-2-(4-methoxyphenyl)-1,3-oxazol-4-yl]ethoxy]-2,3-dihydro-1H-inden-1-yl]acetic acid](/img/structure/B1669856.png)
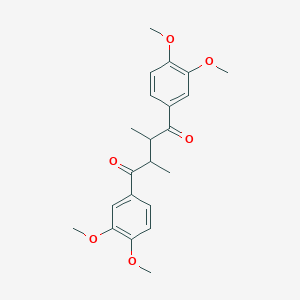
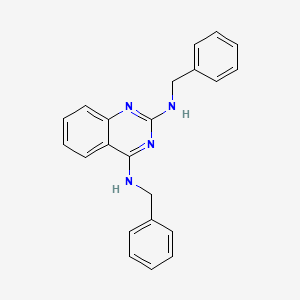
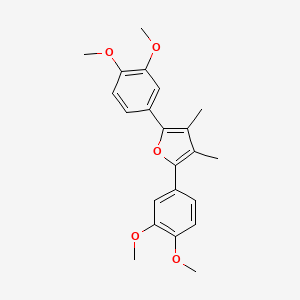

![3-(6-Chloropyridazin-3-yl)-3,8-diazabicyclo[3.2.1]octane](/img/structure/B1669865.png)

![4-([1,3]oxazolo[4,5-b]pyridin-2-yl)-N-(pyridin-2-ylmethyl)aniline;dihydrochloride](/img/structure/B1669870.png)
